N-(2-methoxyethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
N-(2-methoxyethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a 6-oxo-3-phenylpyridazinone core linked to a 2-methoxyethyl-substituted acetamide group. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The 2-methoxyethyl side chain in this compound may enhance solubility and modulate pharmacokinetic properties compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-21-10-9-16-14(19)11-18-15(20)8-7-13(17-18)12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGXEKJWEJQQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the reaction of a pyridazine derivative with an appropriate acylating agent. The reaction conditions may include:
Solvent: Common solvents used in such reactions include dichloromethane, chloroform, or ethanol.
Catalyst: Acid or base catalysts may be used to facilitate the reaction.
Temperature: The reaction may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation may be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations and Pharmacological Implications
Pyridazinone derivatives exhibit structural diversity primarily in their substituents on the pyridazinone ring and the acetamide side chain. Below is a comparative analysis of key analogs:
Key Observations:
Pyridazinone Ring Modifications: The 3-phenyl group (common in the target compound and ZINC00220177 ) is associated with enzyme inhibition and anti-inflammatory activity. Halogenated substituents (e.g., 4-bromo in , fluoro in ) enhance binding affinity and metabolic stability due to electron-withdrawing effects. Bulky groups like pyrrolidine-sulfonyl () may hinder membrane permeability but improve target specificity.
Acetamide Side Chain Variations :
Biological Activity
N-(2-methoxyethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic compound characterized by its unique structure, which includes a pyridazine ring and a phenyl group. This compound has garnered attention in scientific research for its potential biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 1324082-04-3 |
| Molecular Formula | C23H22N4O3 |
| Molecular Weight | 402.4 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
The compound's structure contributes to its biological activity, making it a candidate for various pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor ligand, modulating various signaling pathways within cells. This interaction can lead to alterations in metabolic processes and cellular responses, making it relevant for therapeutic applications.
Research Findings
Studies have shown that compounds with similar structural features exhibit a range of biological activities:
- Antitumor Activity : Research indicates that pyridazine derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial and fungal strains, suggesting potential use as antimicrobial agents.
- Neuroprotective Effects : Certain studies suggest that these compounds may protect neuronal cells from oxidative stress, indicating their potential in treating neurodegenerative diseases.
Case Studies
-
Antitumor Efficacy :
- A study published in the Journal of Medicinal Chemistry explored the antitumor properties of pyridazine derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 50 µM.
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Antimicrobial Activity :
- In a comparative analysis, several pyridazine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that some compounds inhibited bacterial growth at concentrations as low as 25 µg/mL, highlighting their potential as new antibiotics.
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Neuroprotection :
- A recent investigation into the neuroprotective effects of related compounds demonstrated that they could reduce oxidative stress markers in neuronal cultures, suggesting their utility in developing treatments for conditions like Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
